
2-乙基-5-羧基戊基邻苯二甲酸酯
描述
2-Ethyl-5-carboxypentyl phthalate is a metabolite of bis(2-ethylhexyl) phthalate, which is commonly known as DEHP. DEHP is a widely used plasticizer that imparts flexibility to polyvinyl chloride (PVC) products. The metabolism of DEHP leads to the formation of several metabolites, including 2-ethyl-5-carboxypentyl phthalate, which is considered a significant oxidative metabolite in this process .
Synthesis Analysis
The synthesis of 2-ethyl-5-carboxypentyl phthalate has been achieved through the acylation of ω-hydroxy benzyl ester or the corresponding carboxylate with phthalic anhydride or its deuterated form, phthalic anhydride-d4. This method has been reported to yield the target molecule and its ring-deuterated isomer with high efficiency .
Molecular Structure Analysis
While the molecular structure of 2-ethyl-5-carboxypentyl phthalate itself is not detailed in the provided papers, the structure of a related compound, ethyl 10-(ethoxycarbonyl-3,4-dimethylpyrrol-2-yl)-1,2-dimethylpyrrolo[1,2-b]isoquinoline-3-carboxylate, has been confirmed spectroscopically. The structure of this compound was further supported by the X-ray crystal structure of its photodimer . This suggests that similar spectroscopic and crystallographic techniques could be applied to confirm the structure of 2-ethyl-5-carboxypentyl phthalate.
Chemical Reactions Analysis
The chemical behavior of 2-ethyl-5-carboxypentyl phthalate in biological systems has been studied, particularly its metabolism in rodent liver. It has been shown to undergo beta-oxidation to form 2-ethyl-3-carboxypropyl phthalate. This reaction is enhanced in the presence of clofibrate, a compound known to induce peroxisomal proliferation, and is inhibited by acrylate and chlorpromazine, indicating the involvement of mitochondrial and possibly peroxisomal beta-oxidation pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-ethyl-5-carboxypentyl phthalate are not explicitly discussed in the provided papers. However, the metabolic study suggests that it is a relatively inefficient substrate for beta-oxidation compared to normal fatty acids, which implies that its physical and chemical characteristics may not favor this metabolic pathway. This inefficiency also suggests that it is unlikely to contribute significantly to the production of hydrogen peroxide in rats chronically exposed to DEHP .
科学研究应用
环境和健康影响
2-乙基-5-羧基戊基邻苯二甲酸酯是一种邻苯二甲酸酯化合物,其环境和健康影响已成为广泛研究的主题。邻苯二甲酸酯通常被认为在各种产品中用作增塑剂,并具有潜在的内分泌干扰特性。
邻苯二甲酸酯暴露和怀孕流产:
- 邻苯二甲酸酯暴露,包括单(2-乙基-5-羧基戊基)邻苯二甲酸酯 (MECPP),与自发性流产风险相关。一项系统评价和荟萃分析研究了邻苯二甲酸酯暴露与怀孕流产之间的关系,结果表明某些邻苯二甲酸酯可能是危险因素,尽管没有发现与 MECPP 特别相关的显着关联 (Zhang 等,2020)。
邻苯二甲酸酯暴露和儿童健康:
- 儿童时期的邻苯二甲酸酯暴露与哮喘和湿疹等过敏性疾病风险增加有关。流行病学研究表明,胎儿和儿童接触某些邻苯二甲酸酯可能会扰乱正常发育,包括婴儿和幼儿的身体发育和行为 (Braun 等,2013)。
邻苯二甲酸酯暴露和甲状腺功能:
- 邻苯二甲酸酯暴露也已在甲状腺功能的背景下得到研究。一项荟萃分析表明,某些 DEHP 代谢物与下丘脑-垂体-甲状腺 (HPT) 轴的功能显着相关,表明对甲状腺激素水平有潜在影响 (Kim 等,2019)。
邻苯二甲酸酯代谢物的毒性和全球分布:
- 邻苯二甲酸酯代谢物的毒性、全球分布和暴露评估已得到全面审查。邻苯二甲酸酯被称为内分泌干扰物,其代谢物已在全球各种人体标本中被发现。研究表明邻苯二甲酸酯代谢物与其母体化合物之间毒性机制存在细微差异 (Zhang 等,2021)。
与神经发育结果的关联:
- 产前和产后接触二(2-乙基己基)邻苯二甲酸酯 (DEHP)(一种相关的邻苯二甲酸酯)与儿童的神经发育障碍有关。由于 DEHP 潜在的健康危害,需要更多的研究和预防政策 (Lee 等,2018)。
作用机制
Target of Action
2-Ethyl-5-carboxypentyl phthalate, also known as Mono(5-carboxy-2-ethylpentyl) phthalate (MECPP), is a metabolite of Di-(2-ethylhexyl) phthalate (DEHP) . DEHP is primarily used as a plasticizer in rigid polyvinyl chloride (PVC) to enhance its flexibility, temperature endurance, optical clarity, strength, and kink resistance . MECPP, like other phthalates, is considered an endocrine-disrupting chemical (EDC) . EDCs can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
Phthalates, including MECPP, interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Biochemical Pathways
Phthalates can affect multiple biochemical pathways. For instance, they have been found to activate peroxisome proliferator-activated receptor and have antiandrogenic effects . These biochemical changes can contribute to the development of various health conditions, including obesity .
Result of Action
The action of MECPP and other phthalates can lead to various molecular and cellular effects. For instance, exposure to phthalates has been associated with elevated blood pressure in children . Moreover, phthalates have been linked to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .
Action Environment
The action, efficacy, and stability of MECPP can be influenced by various environmental factors. For example, the use of phthalates has decreased in recent years due to concerns about their toxicity . Exposure to replacements, such as dehtp, is increasing . Several metabolites were associated with maternal age, income, education, pre-pregnancy BMI, drinking public water, use of cleaning and personal care products, and ice cream consumption .
安全和危害
未来方向
Recent studies have shown a positive association between phthalate exposure, including 2-Ethyl-5-carboxypentyl phthalate, and some cardiometabolic risk factors in children and adolescents. Therefore, prevention of exposure to phthalates and reduction of their use should be underscored in strategies for primordial prevention of cardiovascular diseases .
属性
IUPAC Name |
2-(5-carboxy-2-ethylpentoxy)carbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-2-11(6-5-9-14(17)18)10-22-16(21)13-8-4-3-7-12(13)15(19)20/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRNAPKLGXDGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873152 | |
| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-carboxypentyl phthalate | |
CAS RN |
40809-41-4 | |
| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40809-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-5-carboxypentyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040809414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono(2-ethyl-5-carboxypentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the primary sources of human exposure to MECPP?
A1: Humans are primarily exposed to MECPP through the metabolism of DEHP, which is found in various products such as food packaging, medical devices, and building materials [, , , ].
Q2: How is MECPP metabolized in the human body?
A2: DEHP is first metabolized to MEHP, which is further oxidized to form MECPP alongside other metabolites like MEHHP and MEOHP [, ]. Beta-oxidation in the liver plays a significant role in the metabolism of MECPP [].
Q3: What is the significance of measuring MECPP levels in urine?
A3: MECPP is considered a reliable biomarker of DEHP exposure as it is the major metabolite excreted in urine and is less susceptible to external contamination [, ].
Q4: What is the relationship between MECPP levels and obesity?
A4: Studies suggest a complex relationship between MECPP and obesity. While some studies found a positive association between MECPP levels and obesity in children [, ], others showed a negative association in adults [].
Q5: How does MECPP exposure potentially impact lipid profiles?
A5: Some studies observed an association between higher urinary MECPP concentrations and increased total cholesterol, non-HDL cholesterol, and LDL cholesterol levels in pregnant women [].
Q6: Is there a connection between MECPP exposure and diabetes mellitus?
A6: Research indicates a potential link between MECPP and an elevated risk of diabetes mellitus in adults [], particularly among individuals already diagnosed with the condition [].
Q7: Can MECPP exposure influence thyroid hormone levels during pregnancy?
A7: Studies suggest that exposure to phthalates, including MECPP, during early pregnancy might be associated with alterations in thyroid hormone levels, which are crucial for fetal development [, ].
Q8: Does prenatal exposure to MECPP affect fetal growth?
A8: Some studies suggest an association between prenatal MECPP exposure and reduced birth weight, particularly in the presence of co-exposure to other environmental pollutants []. Other studies found associations with increased head circumference during the first year of life [, ].
Q9: Could MECPP exposure be linked to an increased risk of uterine leiomyoma?
A9: Preliminary research indicates a possible association between higher urinary levels of DEHP metabolites, including MECPP, and an increased risk of uterine leiomyoma [].
Q10: Is there a relationship between MECPP and male reproductive health?
A10: Studies have reported an inverse association between MECPP and indicators of male reproductive health, including testosterone levels, sperm quality, and an increased risk of adult-onset hypogonadism [, , ].
Q11: What potential effects might MECPP have on female reproductive outcomes?
A11: Research suggests that exposure to DEHP metabolites, including MECPP, may be associated with adverse female reproductive outcomes, such as reduced oocyte yield, lower clinical pregnancy rates, and a higher risk of endometrial polyp [, ].
Q12: Are there any observed differences in MECPP levels between children and adults?
A12: Studies have shown that children tend to have higher urinary concentrations of DEHP metabolites, including MECPP, compared to adults, potentially due to differences in exposure pathways and metabolic rates [, , ].
Q13: Is there evidence of occupational exposure to MECPP in certain professions?
A13: Firefighters have been found to have elevated levels of urinary phthalate metabolites, including MECPP, following fire suppression activities, highlighting the potential for occupational exposure in this profession [, ].
Q14: How is MECPP measured in biological and environmental samples?
A14: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique for the accurate quantification of MECPP in urine, serum, and other biological samples [, , , ].
Q15: Have any temporal trends been observed in MECPP levels?
A15: Studies indicate a decline in DEHP metabolite concentrations, including MECPP, in certain populations following regulatory actions and public awareness campaigns aimed at reducing DEHP exposure [, ].
Q16: What are the implications of detecting MECPP in environmental matrices?
A16: The presence of MECPP in environmental samples, such as water and soil, raises concerns about the potential for ecosystem contamination and the need for effective waste management strategies to mitigate environmental risks [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




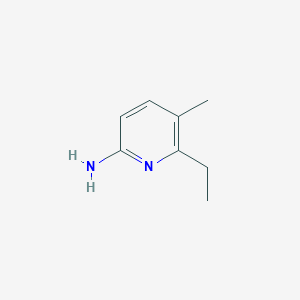
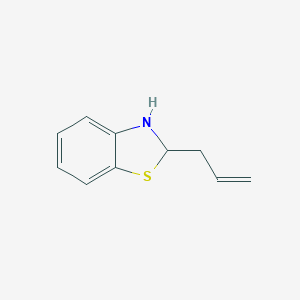
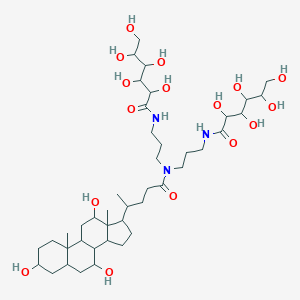

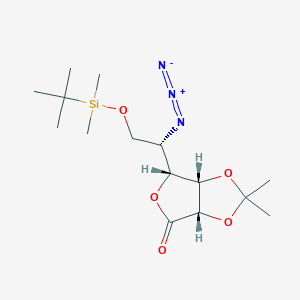
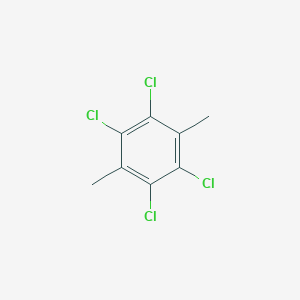
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)

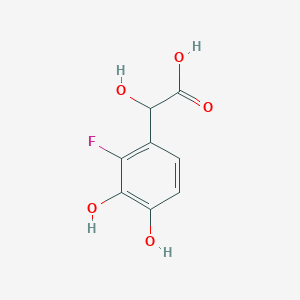
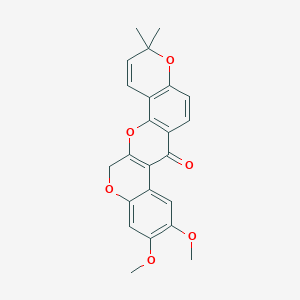


![5-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B134394.png)